molecular formula C11H14O3 B3056696 3-Isopropyl-2-methoxybenzoic acid CAS No. 73469-52-0

3-Isopropyl-2-methoxybenzoic acid

Cat. No.: B3056696
CAS No.: 73469-52-0
M. Wt: 194.23 g/mol
InChI Key: JXOPHTJUFIRDJI-UHFFFAOYSA-N
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Description

3-Isopropyl-2-methoxybenzoic acid, with the molecular formula C11H14O3, is a substituted benzoic acid derivative of significant interest in organic and medicinal chemistry research . This compound features a benzoic acid core structure substituted with both a methoxy group at the 2-position and an isopropyl moiety at the 3-position of the aromatic ring, a configuration that confers distinct steric and electronic properties valuable for structure-activity relationship (SAR) studies. Researchers utilize this chemical as a key synthetic intermediate or building block for the construction of more complex molecules. Its structural features, particularly the isopropyl group, can be leveraged to investigate steric influences on molecular recognition and binding interactions with biological targets. The compound is closely related to other researched derivatives, such as 3-Hydroxy-4-isopropyl-2-methoxybenzoic acid and 3-Isopropyl-2-methoxy-5-methylbenzoic acid, which are used to explore a range of physicochemical and biological properties . It is also structurally analogous to Isopropyl 2-methoxybenzoate, an ester derivative, highlighting its potential as a precursor in esterification reactions . This compound is provided for research applications only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-3-propan-2-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-7(2)8-5-4-6-9(11(12)13)10(8)14-3/h4-7H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXOPHTJUFIRDJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00403294
Record name 2-methoxy-3-propan-2-ylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73469-52-0
Record name 2-methoxy-3-propan-2-ylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 3 Isopropyl 2 Methoxybenzoic Acid

Established Synthetic Routes to 3-Isopropyl-2-methoxybenzoic Acid

The synthesis of this compound is primarily achieved through methods that allow for specific substitution on the aromatic ring. Key among these are directed ortho-metalation, lithiation of substituted anisoles, and nucleophilic substitution strategies.

Directed Ortho-Metalation Approaches to Substituted 2-Methoxybenzoic Acidsacs.orgorganic-chemistry.org

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. organic-chemistry.orgwikipedia.org In this approach, a directing metalation group (DMG) coordinates to an organolithium reagent, facilitating the deprotonation of a specific ortho-proton. organic-chemistry.orgwikipedia.org For the synthesis of substituted 2-methoxybenzoic acids, both the methoxy (B1213986) and the carboxylic acid groups can act as DMGs.

Research has demonstrated that the unprotected 2-methoxybenzoic acid can be selectively deprotonated at different positions depending on the choice of the organolithium reagent system. acs.orgorganic-chemistry.org The carboxylate group, formed in situ, serves as a potent directing group. organic-chemistry.org

Treatment of 2-methoxybenzoic acid with sec-butyllithium (B1581126) (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (-78 °C) results in exclusive deprotonation at the C3 position (ortho to the carboxylate). acs.orgorganic-chemistry.org This lithiated intermediate can then be reacted with an appropriate electrophile, such as an isopropyl halide or acetone (B3395972) followed by reduction, to introduce the isopropyl group at the C3 position, yielding this compound.

Conversely, a reversal of regioselectivity is observed when using a superbasic mixture of n-butyllithium (n-BuLi) and potassium tert-butoxide (t-BuOK). acs.orgorganic-chemistry.org This reagent system favors deprotonation at the C6 position, ortho to the methoxy group. organic-chemistry.org This highlights the ability to control the reaction's outcome by carefully selecting the lithiating agent. rsc.org

Table 1: Regioselectivity in the Directed Ortho-Metalation of 2-Methoxybenzoic Acid

Reagent System Temperature Position of Deprotonation Reference
s-BuLi/TMEDA -78 °C C3 (ortho to -COOH) acs.org, organic-chemistry.org
n-BuLi/t-BuOK -78 °C C6 (ortho to -OCH₃) acs.org, organic-chemistry.org

The ortho-metalated intermediates derived from 2-methoxybenzoic acid are valuable building blocks in organic synthesis. acs.org The ability to introduce a variety of electrophiles at a specific position opens a pathway to contiguously substituted aromatic compounds that are often difficult to prepare by conventional methods. acs.orgorganic-chemistry.org The utility of this methodology has been showcased in the efficient synthesis of natural products like lunularic acid, demonstrating its practical application in creating complex molecular structures. acs.orgorganic-chemistry.org This same principle allows for the targeted synthesis of this compound, which can serve as a key intermediate for more complex pharmaceutical or agrochemical compounds. chemixl.com

Lithiation of 2-Alkylanisoles Followed by Carboxylation

An alternative strategy involves starting with an anisole (B1667542) derivative that already contains the isopropyl substituent. In this approach, 2-isopropylanisole (B1582576) would be the starting material. The methoxy group in 2-isopropylanisole can act as a directed metalation group, guiding an organolithium reagent like n-butyllithium or s-butyllithium to deprotonate the ortho-position at C6.

However, to synthesize the target compound, deprotonation is required at the C3 position. The directing power of the methoxy group is typically stronger than that of an alkyl group, favoring lithiation at the C6 position. Therefore, this route is less direct for obtaining the 3-isopropyl isomer unless blocking groups or other strategies are employed to overcome the directing effect of the methoxy group. A subsequent carboxylation step, typically by quenching the aryllithium intermediate with carbon dioxide (CO₂), would then form the carboxylic acid. chemicalbook.com

Nucleophilic Substitution and Subsequent Hydrolysis Strategies for Methoxybenzoic Acid Derivativesysu.edu

This synthetic route involves a two-stage process: a nucleophilic substitution reaction to introduce the methoxy group, followed by hydrolysis to form the benzoic acid. google.com A suitable starting material would be a di-substituted benzene (B151609) ring containing an isopropyl group and a leaving group (such as a halogen) at the C2 position, and a precursor to the carboxylic acid (like a nitrile or an ester) at the C3 position.

A typical sequence is outlined below:

Nucleophilic Aromatic Substitution (SNAr): A compound like 2-chloro-3-isopropylbenzonitrile would be treated with a methoxide (B1231860) source, such as sodium methoxide (NaOMe) in a polar aprotic solvent. google.com The electron-withdrawing nitrile group facilitates the attack of the methoxide nucleophile, replacing the chlorine atom.

Hydrolysis: The resulting 2-methoxy-3-isopropylbenzonitrile is then subjected to hydrolysis under acidic or basic conditions. This converts the nitrile group (-CN) into a carboxylic acid group (-COOH), yielding the final product, this compound. google.com

A patent describes a similar one-pot process where a nucleophilic substitution with sodium methylate is followed by hydrolysis with an alkali metal hydroxide (B78521) to produce various methoxybenzoic acids. google.com

Table 2: Example of Nucleophilic Substitution/Hydrolysis Strategy

Step Reactants Product Purpose
1 2-Chloro-3-isopropylbenzonitrile, Sodium Methoxide 2-Methoxy-3-isopropylbenzonitrile Introduction of the methoxy group. google.com
2 2-Methoxy-3-isopropylbenzonitrile, H₃O⁺ or OH⁻/H₂O This compound Conversion of nitrile to carboxylic acid. google.com

Innovative Synthetic Approaches and Catalytic Systems

While established methods like ortho-metalation are robust, research continues to explore more efficient, sustainable, and catalytic approaches for the synthesis of substituted benzoic acids. For methoxybenzoic acid derivatives, innovative methods often involve transition-metal-catalyzed reactions.

For instance, copper-catalyzed systems have been developed for the synthesis of aromatic carboxylic acids from arylboronic acids. chemicalbook.com In a potential application of this method, 3-isopropyl-2-methoxyphenylboronic acid could be reacted with a carboxylate source in the presence of a copper(I) iodide catalyst to yield the desired benzoic acid. chemicalbook.com

Additionally, catalytic oxidation processes represent another modern approach. Although not specifically documented for this compound, methods using cobalt-manganese-bromine composite catalysts have been used to oxidize substituted xylenes (B1142099) to their corresponding benzoic acids. google.comchemicalbook.com A similar strategy could conceivably be adapted, starting from 3-isopropyl-2-methoxytoluene and oxidizing the methyl group to a carboxylic acid. These catalytic methods often offer advantages in terms of milder reaction conditions and reduced waste compared to stoichiometric organometallic routes.

Application of Green Chemistry Principles in Related Benzoic Acid Synthesis

The synthesis of benzoic acid and its derivatives is increasingly guided by the principles of green chemistry, which prioritize sustainability through the use of renewable feedstocks, safer solvents, and energy-efficient processes. Research has demonstrated several innovative and eco-friendly routes that move away from traditional petroleum-based methods.

One prominent green strategy involves the use of biomass as a starting material. A notable example is the direct, one-step synthesis of benzoic acid from glucose-derived materials like quinic acid and shikimic acid. escholarship.org This process utilizes formic acid for deoxygenation, offering a mild and efficient pathway from highly functionalized, renewable resources to a fundamental aromatic chemical. escholarship.org Similarly, lignin, a complex polymer abundant in plant biomass, serves as a valuable source for lignin-based benzoic acid derivatives (LBADs), such as vanillic acid and syringic acid. These can be further converted into active pharmaceutical ingredients (APIs), showcasing a sustainable route for producing high-value chemicals. rsc.org

Energy consumption is another key focus. A novel approach employs a Solar Thermal Electrochemical Process (STEP) for the synthesis of benzoic acid via the electrolysis of toluene (B28343). rsc.org This method is driven entirely by solar energy, which minimizes the carbon footprint by using solar heat to lower the required voltage and improve reaction kinetics, while solar electricity drives the electrolysis. rsc.org

Table 1: Green Chemistry Approaches for Benzoic Acid Synthesis

Method/Approach Starting Material(s) Key Green Principles Illustrated Reference
Formic Acid-Mediated Deoxygenation Quinic acid, Shikimic acid (from glucose) Use of Renewable Feedstocks, High Atom Economy escholarship.org
Lignin Valorization Lignin Use of Renewable Feedstocks, Waste Valorization rsc.org
Solar Thermal Electrochemical Process (STEP) Toluene Use of Renewable Energy (Solar) rsc.org
Selenium-Catalyzed Oxidation Aldehydes Use of Safer Solvents (Water), Catalysis, Recyclability mdpi.com
Aqueous Schotten-Baumann Reaction Acid Chlorides, Amines/Phenols Use of Safer Solvents (Water), Ambient Conditions brazilianjournals.com.br

Transition Metal-Catalyzed Methodologies for Related Aromatic Systems

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecules. Direct C-H bond functionalization, in particular, represents a powerful strategy for modifying aromatic systems with high precision and efficiency, avoiding the need for pre-functionalized starting materials. rsc.orgresearchgate.net

For aromatic compounds, directing groups are often employed to achieve regioselectivity. While ortho-C-H functionalization is well-established, methods for meta-C-H functionalization have also emerged, which are particularly relevant for accessing substitution patterns like that of this compound. rsc.orgresearchgate.net Various transition metals, including palladium, rhodium, copper, and ruthenium, have been successfully used in these transformations. rsc.orgnih.gov For instance, copper-catalyzed meta-C-H arylation has been achieved using an amido directing group, a surprising departure from its classical role as an ortho/para-director in electrophilic substitutions. rsc.org

Cross-coupling reactions, such as those involving aryl halides and various nucleophiles (amines, alkoxides), are fundamental methods for forming new bonds to an aromatic ring. thieme-connect.com The development of sophisticated catalysts has been crucial to the broad applicability of these reactions. thieme-connect.com In the context of synthesizing this compound, a transition metal-catalyzed coupling could be envisioned, for example, between a suitably protected 3-bromo-2-methoxybenzoic acid derivative and an isopropyl source.

Furthermore, transition metals are effective catalysts for cycloisomerization reactions, which can be used to construct aromatic rings. Catalysts based on palladium, silver, rhodium, and copper have been shown to efficiently convert allenyl ketones into substituted furans, a class of aromatic heterocycles. nih.gov While not a direct synthesis of a benzoic acid, these methodologies highlight the versatility of transition metals in forging aromatic systems from acyclic precursors. nih.gov

Table 2: Examples of Transition Metal-Catalyzed Reactions for Aromatic Systems

Reaction Type Catalyst System (Example) Substrate(s) Product Type Reference
meta-C-H Arylation Cu(OTf)₂ Arenes with amido directing group, Ar₂IOTf meta-Arylated Arenes rsc.org
Cross-Coupling Palladium complexes (e.g., with BINAP) Aryl halides, Amines/Alkoxides Aryl Amines/Ethers thieme-connect.com
Cycloisomerization Ag(I), Rh(I), Pd(II), Cu(I) Allenyl ketones Substituted Furans nih.gov
C-H Activation/Annulation Rh(III) Benzoic acids, Alkynes Isocoumarins researchgate.net

Annulation Reactions in the Synthesis of Benzoic Acid Derivatives

Annulation reactions, which involve the formation of a new ring onto an existing molecule, are a powerful tool for constructing polycyclic and heterocyclic systems. Benzoic acids are excellent substrates for such transformations, particularly through transition-metal-catalyzed C-H activation and subsequent cyclization. These reactions can create fused-ring structures that are prevalent in natural products and bioactive molecules. researchgate.net

Rhodium and ruthenium catalysts are frequently employed in the oxidative annulation of benzoic acids. researchgate.netacs.org For example, a rhodium-catalyzed three-component reaction of benzoic acids, formaldehyde, and malonates provides access to indanones. acs.org This process is initiated by an ortho-hydroarylation of the benzoic acid. acs.org

The annulation of benzoic acids with alkynes is a well-established method for synthesizing isocoumarins (1H-isochromen-1-ones). researchgate.net Rhodium(III) catalysis has been shown to be particularly effective for this C-H activation/cyclization cascade. researchgate.net Mechanistic studies and the development of chiral catalysts have even enabled the asymmetric synthesis of axially chiral isocoumarins with high enantioselectivity. researchgate.net These isocoumarins can then serve as versatile intermediates; for instance, treatment with ammonium (B1175870) formate (B1220265) can convert them into isoquinolones, another important class of heterocycles. researchgate.net

Table 3: Annulation Reactions Involving Benzoic Acid Derivatives

Catalyst System Coupling Partner(s) Resulting Fused Ring System Reference
Rhodium (Rh) Formaldehyde, Malonates Indanone acs.org
Rhodium (Rh) Internal Alkynes Isocoumarin researchgate.net
Ruthenium (Ru) Alkylidenecyclopropanes Benzo-fused heterocycles researchgate.net
Ruthenium (Ru) Carbonyl Sulfoxonium Ylide Glycogen 3-C-glycosyl isocoumarins researchgate.net

Considerations in Scalable Synthesis for Academic Applications

When planning a synthesis of a specific compound like this compound for academic research, several practical factors must be weighed. These include the cost and availability of starting materials, the complexity and number of synthetic steps, reaction conditions, and the ease of purification.

A plausible retrosynthetic analysis for this compound could start from simpler, commercially available precursors. One potential route could begin with the nitration of methyl benzoate (B1203000), which selectively yields the meta-nitro product. sciencemadness.org Subsequent reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction to introduce a bromine or iodine atom at the 3-position, would yield a key intermediate. The methoxy group could be introduced via an Ullmann-type coupling reaction. sciencemadness.org The isopropyl group could potentially be installed via a Friedel-Crafts alkylation, though regioselectivity could be an issue. Finally, hydrolysis of the methyl ester would yield the target carboxylic acid.

Alternatively, one could start with a pre-functionalized aromatic ring. For example, beginning with 3-hydroxybenzoic acid, one could perform a methylation to get 3-methoxybenzoic acid, a route used industrially for the parent compound. sciencemadness.org Introducing the isopropyl group ortho to the methoxy group would be the main challenge.

A more direct route might involve the oxidation of a precursor like 2-ethylbenzaldehyde, which upon vigorous oxidation can yield a dicarboxylic acid, indicating the stability of the aromatic ring to such conditions. byjus.com A similar oxidation of a suitable 3-isopropyl-2-methoxytoluene derivative, if accessible, could be a viable final step. The oxidation of a benzylic position requires at least one benzylic hydrogen or a pi bond adjacent to the ring. youtube.com

For academic purposes, a multi-step synthesis is often acceptable if each step is high-yielding and the intermediates are easily purified. However, the cost of reagents, particularly transition metal catalysts and complex ligands, can be a significant consideration. thieme-connect.com Safety is also paramount; for instance, dimethyl sulfate, a common methylating agent, is highly toxic and requires careful handling. chemicalbook.com Therefore, a scalable academic synthesis would ideally involve robust, well-documented reactions using readily available and moderately priced starting materials, while minimizing the use of highly hazardous reagents and complex purification techniques like column chromatography where possible.

Chemical Reactivity and Mechanistic Investigations of 3 Isopropyl 2 Methoxybenzoic Acid

Intrinsic Reaction Pathways of 3-Isopropyl-2-methoxybenzoic Acid

No specific research data is available for the following subsections.

Structure-Reactivity Relationships in Benzoic Acid Derivatives

The reactivity of a substituted benzoic acid is governed by the interplay of steric and electronic effects of its substituents. In this compound, the isopropyl and methoxy (B1213986) groups, along with the carboxyl group, dictate the molecule's chemical properties.

The "ortho effect" is a well-documented phenomenon in substituted benzoic acids, where the presence of a substituent at the position ortho to the carboxyl group leads to a significant increase in acidity, regardless of the substituent's electronic nature. This is primarily attributed to steric hindrance.

In this compound, the methoxy group is in the ortho position relative to the carboxyl group. Its presence forces the carboxyl group to twist out of the plane of the benzene (B151609) ring. This steric inhibition of resonance disrupts the delocalization of electrons between the carboxyl group and the aromatic ring. Consequently, the carboxylate anion formed upon deprotonation is stabilized, leading to an increase in acidic strength compared to benzoic acid itself.

The isopropyl group at the 3-position, while not directly ortho to the carboxyl group, exerts significant steric bulk. This large alkyl group sterically hinders the adjacent methoxy group and the C4 position on the aromatic ring. This steric crowding can influence the molecule's conformation and the accessibility of adjacent sites to attacking reagents. For instance, in a related compound, 2-hydroxy-6-isopropyl-3-methylbenzoic acid, crystallographic data shows that the bulky isopropyl group is substantially tilted with respect to the plane of the benzene ring, a conformation likely adopted to minimize steric strain. nih.gov This effect would be expected to influence the regioselectivity of substitution reactions on the aromatic ring.

The electronic properties of the substituents profoundly influence the electron density distribution in the aromatic ring and the acidity of the carboxyl group.

Carboxyl Group (-COOH): The carboxyl group is a deactivating, electron-withdrawing group. It withdraws electron density from the benzene ring through both the negative inductive effect (-I) and the negative resonance effect (-R). This deactivation makes the aromatic ring less susceptible to electrophilic substitution and directs incoming electrophiles to the meta position.

Isopropyl Group (-CH(CH₃)₂): The isopropyl group is a weak electron-donating group through the positive inductive effect (+I). byjus.com This effect slightly increases the electron density of the ring.

Table of Acidity Constants for Related Benzoic Acid Derivatives This table provides context for the electronic effects of substituents on the acidity of benzoic acid.

CompoundSubstituent(s)pKaEffect on Acidity vs. Benzoic Acid
Benzoic Acid-H4.19Baseline
2-Methoxybenzoic Acid2-OCH₃4.09More acidic
3-Methoxybenzoic Acid3-OCH₃4.08More acidic
4-Methoxybenzoic Acid4-OCH₃4.46Less acidic
2-Methylbenzoic Acid2-CH₃3.90More acidic

Data sourced from multiple references. byjus.comquora.com The pKa values illustrate the ortho-effect (2-methoxy and 2-methyl derivatives are more acidic) and the electronic effects (the electron-donating 4-methoxy group decreases acidity).

Role of Intramolecular Interactions in Reaction Outcomes

The spatial arrangement and electronic nature of the ortho-substituents in benzoic acid derivatives play a critical role in their chemical properties. In this compound, the proximity of the bulky isopropyl group and the methoxy group to the carboxylic acid function dictates its conformational preferences and reactivity.

Intramolecular hydrogen bonding is a key interaction in many ortho-substituted benzoic acids. rsc.orgacs.org For instance, in 2-hydroxybenzoic acid, a strong intramolecular hydrogen bond significantly influences its acidity. rsc.org While a direct hydrogen bond from the isopropyl group is not possible, its steric bulk influences the orientation of the adjacent methoxy group. This steric pressure, often termed a "buttressing effect," can restrict the rotation of the methoxy group, forcing it into a conformation that affects the acidity and reactivity of the nearby carboxylic acid. rsc.orgrsc.org This constrained conformation can modulate the electronic influence of the methoxy group on the aromatic ring and the carboxyl group. nih.gov

Furthermore, the interplay between the electron-donating nature of the methoxy and isopropyl groups and the electron-withdrawing carboxylic acid group governs the electron density distribution within the benzene ring, which in turn affects its susceptibility to various chemical transformations. nih.gov Studies on the thermochemistry of substituted benzoic acids reveal that the interactions between adjacent substituents are not always additive, highlighting the complexity of these intramolecular forces. nih.gov

Detailed Mechanistic Elucidations of Key Transformations

Buttressing Effects in Carbenic Reactions Involving Related 2-Alkoxybenzoic Acids

The "buttressing effect" is a steric phenomenon where a substituent at the 3-position of a benzene ring exerts pressure on an adjacent substituent at the 2-position, influencing its conformation and, consequently, its role in a chemical reaction. rsc.orgrsc.org This effect has been notably studied in the context of carbenic reactions involving 2-alkoxydiphenyldiazomethanes, which are precursors to carbenes. rsc.orgpsu.edu

In the absence of a 3-alkyl group, the irradiation of 2-methoxydiphenyldiazomethane in a solvent like diethyl ether at low temperatures primarily yields a solvent adduct, resulting from the intermolecular reaction of the carbene with the ether. rsc.org However, the introduction of an alkyl group at the 3-position, such as a methyl, ethyl, or isopropyl group, dramatically alters the reaction's course. rsc.orgpsu.edu

Table 1: Product Distribution in the Irradiation of 2-Methoxydiphenyldiazomethanes in Diethyl Ether

3-Substituent Temperature (°C) Benzofuran (B130515) Yield (%) Ether Adduct Yield (%)
H -196 Minor Major
Methyl -196 Major -
Isopropyl -196 Major -

This table is based on findings from studies on related 2-alkoxydiphenylcarbenes and illustrates the principle of the buttressing effect. rsc.org

This shift in product distribution is attributed to the buttressing effect of the 3-alkyl group. rsc.orgpsu.edu The bulky group forces the 2-methoxy group to adopt a conformation where it is positioned closer to the carbene center. This proximity facilitates a rapid intramolecular reaction, leading to the formation of a benzofuran derivative at the expense of the intermolecular reaction with the solvent. rsc.org The bulkier the alkyl group, the more pronounced this effect becomes. psu.edu

Influence on Intramolecular Cyclization Pathways

The buttressing effect is a powerful tool for promoting intramolecular cyclization reactions that might otherwise be unfavorable. rsc.org By sterically discouraging conformations where the reactive groups are far apart, it effectively increases the probability of them being in close proximity to react. rsc.orgrsc.org

In the case of carbenes generated from 2-alkoxy-3-alkyldiphenyldiazomethanes, the buttressing effect steers the reaction towards an intramolecular C-H insertion or cyclization to form a dihydrobenzofuran. rsc.org The alkyl group at the 3-position hinders the approach of solvent molecules to the reactive carbene center and simultaneously pushes the 2-alkoxy group towards it. psu.edu This pre-organization of the reactant significantly lowers the activation barrier for the intramolecular pathway compared to the intermolecular one. Such enantioselective intramolecular cyclizations have also been achieved using chiral catalysts. nih.govrsc.org

Quantum Mechanical Tunneling Contributions to Reaction Kinetics

Quantum mechanical tunneling is a phenomenon where a particle can pass through a potential energy barrier that it classically should not have enough energy to overcome. youtube.com This effect is particularly significant for light particles like electrons and protons (hydrogen atoms). acs.orgcomporgchem.com In chemical reactions, tunneling can lead to faster reaction rates than predicted by classical transition state theory, especially at low temperatures. comporgchem.com

The isomerization of the E and Z conformers of benzoic acid has been shown to proceed via hydrogen tunneling. comporgchem.com The E conformer, which is less stable, rapidly converts to the more stable Z conformer even at cryogenic temperatures, with the rate being highly dependent on the isotopic mass of the hydrogen on the carboxylic acid. acs.orgcomporgchem.com Deuteration significantly slows down this process, which is a hallmark of tunneling. comporgchem.com

While direct studies on this compound are not prevalent, research on related systems provides strong evidence for the role of tunneling. For instance, in the enzymatic reactions of copper amine oxidases, the abstraction of a proton from the substrate can be driven by quantum tunneling. nih.gov The rate of this step can be temperature-independent, another key indicator of a tunneling mechanism. nih.gov Furthermore, studies on para-substituted benzoic acid derivatives have established a Hammett-like relationship for tunneling rates, showing that electronic effects of substituents can influence the shape and width of the tunneling barrier. acs.orgcomporgchem.com It is plausible that the electronic and steric environment created by the isopropyl and methoxy groups in this compound could similarly influence the kinetics of reactions involving proton or hydrogen atom transfer through quantum mechanical tunneling.

Enzymatic Biotransformations of Benzoic Acid Scaffolds

Benzoic acid and its derivatives can be modified by various microorganisms and enzymes, leading to a range of biotransformation products. tandfonline.comresearchgate.netnih.gov These enzymatic processes are of interest for developing greener synthetic routes to valuable chemicals. tandfonline.com

Fungi such as Cunninghamella elegans have been shown to efficiently reduce substituted benzoic acids to their corresponding benzyl (B1604629) alcohols. tandfonline.com This is noteworthy as C. elegans is typically known for oxidative metabolism. tandfonline.com On the other hand, soil bacteria from the Streptomyces genus can convert benzoic acids into benzamides with high efficiency. tandfonline.com

Engineered Escherichia coli have been developed as whole-cell biocatalysts to produce benzoic acid from precursors like L-phenylalanine through a multi-step enzymatic cascade. researchgate.netnih.gov These engineered pathways can be significantly more efficient than naturally occurring biosynthetic routes. nih.gov The enzymatic inhibition of trans-sialidase by substituted benzoic acid derivatives has also been explored, indicating that these scaffolds can interact specifically with enzyme active sites. mdpi.com Fungi from the Basidiomycota phylum can also be used as whole-cell biocatalysts for the synthesis of valuable benzaldehydes from benzoic acid derivatives obtained through propenylbenzene biotransformation. researchgate.net

Table 2: Examples of Enzymatic Biotransformations of Benzoic Acid Derivatives

Organism/Enzyme System Substrate Type Product Type
Cunninghamella elegans Fluoro-substituted benzoic acids Benzyl alcohols
Streptomyces sp. JCM9888 Fluoro-substituted benzoic acids Benzamides
Engineered E. coli L-phenylalanine Benzoic acid
Basidiomycota strains Propenylbenzenes Benzoic acid derivatives

This table summarizes findings from studies on the biotransformation of various benzoic acid scaffolds. tandfonline.comresearchgate.net

Mechanistic Studies of Degradation Processes in Environmental Analogues

The environmental fate of benzoic acid and its derivatives is an area of active research. nih.gov These compounds can enter the environment through various pathways, and their persistence and degradation products are of ecological importance. nih.gov

Under anaerobic conditions, such as in sediments and waterlogged soils, benzoic acid can be degraded by microbial communities. sigmaaldrich.com The central pathway often involves the conversion of benzoic acid to benzoyl-CoA, which is then further metabolized. sigmaaldrich.com The half-life of benzoic acid in such environments can range from weeks to months. nih.gov

In the presence of water at high temperatures (subcritical water), benzoic acid derivatives can undergo degradation. nih.govresearchgate.net For instance, at temperatures above 200°C, compounds like salicylic (B10762653) acid and anthranilic acid undergo decarboxylation to form phenol (B47542) and aniline, respectively. nih.govresearchgate.net Benzoic acid itself is more stable but will also degrade at higher temperatures (above 300°C) to form benzene. nih.gov Advanced oxidative processes, such as those using UV light and hydrogen peroxide (UV/H₂O₂), are also effective in degrading benzoic acid in aqueous solutions. researchgate.net

Table 3: Degradation of Benzoic Acid and Derivatives under Subcritical Water Conditions

Compound Degradation Onset Temperature (°C) Major Degradation Product
Salicylic acid ~150-200 Phenol
Anthranilic acid ~150-200 Aniline
Syringic acid ~150-200 Syringol
Benzoic acid >300 Benzene

Data derived from stability studies of benzoic acid and its derivatives in high-temperature water. nih.govresearchgate.net

Advanced Spectroscopic and Analytical Characterization of 3 Isopropyl 2 Methoxybenzoic Acid

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are excellent for identifying the functional groups present in a compound. nih.gov

The IR and Raman spectra of 3-isopropyl-2-methoxybenzoic acid would display characteristic absorption bands corresponding to its specific functional groups. While IR spectroscopy is particularly sensitive to polar bonds like carbonyls, Raman spectroscopy is often more sensitive to non-polar, symmetric bonds, such as those in the aromatic ring. currentseparations.com

Table 3: Characteristic IR/Raman Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Typical Intensity (IR)
Carboxylic Acid (-OH) O-H Stretch 2500 - 3300 Broad, Strong
Carboxylic Acid (C=O) C=O Stretch 1680 - 1710 Strong
Aromatic Ring C=C Stretch 1450 - 1600 Medium to Weak
Aliphatic C-H (Isopropyl) C-H Stretch 2850 - 2960 Medium
Aromatic C-H C-H Stretch 3000 - 3100 Weak

The broad O-H stretch from the carboxylic acid is one of the most recognizable features in the IR spectrum. The sharp, strong C=O stretch is also a key diagnostic peak. The combination of these bands, along with signals for aromatic and aliphatic C-H and C-O bonds, provides a clear spectroscopic fingerprint for this compound.

Conformational Analysis via Vibrational Signatures

The conformational landscape of this compound is influenced by the rotational freedom of its isopropyl and methoxy (B1213986) substituents relative to the benzene (B151609) ring. Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides critical insights into the molecule's preferred spatial arrangements by probing its characteristic vibrational modes.

The IR spectrum of a substituted benzoic acid typically displays a number of key bands. For instance, the O-H stretch of the carboxylic acid group appears as a broad band, while the C=O (carbonyl) stretching vibration is observed as a strong, sharp peak. The aromatic C-C stretching vibrations and C-H bending vibrations also provide a complex fingerprint in the spectrum. nist.gov For this compound, the specific frequencies of these vibrations are sensitive to the molecule's conformation. The interaction between the bulky isopropyl group, the methoxy group, and the carboxylic acid function can lead to distinct vibrational signatures for different rotational isomers (rotamers).

Computational methods, such as Density Functional Theory (DFT), are often employed alongside experimental spectroscopy to analyze conformational preferences. By calculating the theoretical vibrational frequencies for different stable conformers, researchers can assign the experimentally observed IR and Raman bands to specific molecular motions and determine the relative abundance of each conformer at a given temperature. researchgate.net For example, the orientation of the isopropyl group can influence the vibrational frequencies of the adjacent methoxy group and the aromatic ring.

Table 1: Key Vibrational Regions for Conformational Analysis

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Information Provided
O-H Stretch (Carboxylic Acid)3300 - 2500 (broad)Indicates hydrogen bonding status (dimer vs. monomer).
C-H Stretch (Isopropyl & Methoxy)3000 - 2850Relates to the aliphatic portions of the molecule.
C=O Stretch (Carbonyl)1720 - 1680Sensitive to electronic effects and hydrogen bonding.
C-O Stretch (Ether & Carboxylic Acid)1320 - 1000Coupled vibrations sensitive to substituent positions.
Out-of-Plane C-H Bending900 - 675Characteristic of the benzene ring substitution pattern.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, MS provides definitive confirmation of its identity and insights into its chemical stability.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) to form an acylium ion, and the loss of the entire carboxyl group (•COOH, M-45) to form a phenyl cation. libretexts.orgdocbrown.info

The presence of the isopropyl and methoxy groups introduces additional fragmentation routes. A prominent fragmentation for isopropyl-substituted aromatics is the loss of a methyl radical (•CH₃, M-15) to form a stable secondary carbocation. The methoxy group can be lost as a methyl radical or a formyl radical (•CHO).

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While standard MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS) measures the mass of ions with extremely high accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a compound's elemental formula. The monoisotopic mass of this compound (C₁₁H₁₄O₃) is 194.0943 Da. uni.lu HRMS can distinguish this from other molecules with the same nominal mass but different elemental compositions, making it an invaluable tool for structural confirmation.

Table 2: Predicted HRMS Fragments for this compound

Ion FormulaPredicted Exact Mass (m/z)Proposed Fragment
[C₁₁H₁₄O₃]⁺194.0943Molecular Ion [M]⁺
[C₁₁H₁₃O₃]⁺193.0865[M-H]⁺
[C₁₀H₁₁O₃]⁺179.0708[M-CH₃]⁺ (Loss from isopropyl)
[C₁₁H₁₃O₂]⁺177.0916[M-OH]⁺ (Loss of hydroxyl)
[C₁₀H₁₁O]⁺147.0810[M-COOH]⁺ (Loss of carboxyl)

Data predicted based on general fragmentation patterns and calculated exact masses.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Analysisthepharmajournal.com

GC-MS combines the separation power of Gas Chromatography with the detection capabilities of Mass Spectrometry. thepharmajournal.com It is a cornerstone technique for identifying and quantifying volatile and semi-volatile compounds in a mixture, making it suitable for assessing the purity of this compound. epa.gov

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized. The gaseous analytes are then carried by an inert gas through a long, thin capillary column. Separation occurs based on the compounds' boiling points and their interactions with the column's stationary phase. As each compound elutes from the column, it enters the ion source of the mass spectrometer, where it is fragmented and detected.

A challenge with analyzing carboxylic acids like this compound by GC is their high polarity and potential for thermal degradation. researchgate.net This can lead to poor peak shape and low sensitivity. To overcome this, a derivatization step is often employed, where the acidic proton is replaced with a less polar group (e.g., a silyl (B83357) group via silylation or a methyl group via esterification). researchgate.net This process increases the compound's volatility and thermal stability, resulting in improved chromatographic performance. The resulting mass spectrum will correspond to the derivative, not the original acid.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography encompasses a range of laboratory techniques for the separation of mixtures. For a compound like this compound, chromatographic methods are essential for its purification after synthesis and for verifying its purity.

High-Performance Liquid Chromatography (HPLC)nih.gov

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds. It is particularly well-suited for compounds that are not sufficiently volatile or are thermally unstable for GC, such as many benzoic acid derivatives. The purity of this compound is often reported as a percentage determined by HPLC. selleckchem.com

In a typical reversed-phase HPLC (RP-HPLC) method, the sample is dissolved in a suitable solvent and injected into a liquid stream (the mobile phase) that flows through a column packed with a nonpolar stationary phase (e.g., C18-silica). The separation is based on the analyte's polarity. Less polar compounds interact more strongly with the stationary phase and elute later, while more polar compounds pass through more quickly. A UV detector is commonly used for aromatic compounds like this one, as the benzene ring absorbs UV light.

Table 3: Example HPLC Conditions for Analysis of Benzoic Acid Derivatives

ParameterTypical Setting
ColumnReversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseIsocratic or gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer with adjusted pH) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
Flow Rate1.0 mL/min
DetectionUV Absorbance at a specific wavelength (e.g., 254 nm)
TemperatureAmbient or controlled (e.g., 30 °C)

Gas Chromatography (GC)thepharmajournal.com

Gas Chromatography (GC) is a powerful separation technique used to analyze volatile substances. thepharmajournal.com As discussed in the context of GC-MS, the direct analysis of this compound by GC can be problematic due to its polarity and low volatility. researchgate.net

For a successful GC analysis, derivatization is highly recommended. The process converts the carboxylic acid into a less polar and more volatile ester or silyl ester. Once derivatized, the compound can be effectively separated from non-polar impurities on a standard non-polar or mid-polar capillary column (e.g., those with a polymethylsiloxane-based stationary phase). nist.gov The oven temperature is typically programmed to ramp up during the analysis, allowing for the sequential elution of compounds with different boiling points. A Flame Ionization Detector (FID) is commonly used for quantitative analysis due to its high sensitivity to hydrocarbons.

Ultra-High-Performance Liquid Chromatography (UHPLC)

Ultra-High-Performance Liquid Chromatography (UHPLC) stands as a powerful evolution of High-Performance Liquid Chromatography (HPLC), offering significant improvements in resolution, speed, and sensitivity. This technique is exceptionally well-suited for the analysis of this compound, leveraging sub-2 µm particle columns to achieve highly efficient separations. The analysis by UHPLC, typically employing a reverse-phase method, allows for the precise quantification of the compound and the resolution of closely related impurities.

In a typical reverse-phase UHPLC setup for this compound, the separation is governed by the hydrophobic interactions between the analyte and the nonpolar stationary phase. The presence of the isopropyl and methoxy groups, along with the benzene ring, gives the molecule a significant nonpolar character, making it ideal for retention on a C18 or similar column. The acidic nature of the carboxyl group means that the pH of the mobile phase is a critical parameter, as it controls the ionization state of the molecule and thus its retention behavior. Acidifying the mobile phase, commonly with formic acid or phosphoric acid, suppresses the ionization of the carboxyl group, leading to increased retention and improved peak shape. sielc.com

A validated HPLC method for the related 2-hydroxy-4-methoxybenzoic acid utilized a reverse-phase C18 column with a mobile phase consisting of methanol (B129727) and acidified water, demonstrating the suitability of this approach for methoxylated benzoic acid derivatives. researchgate.net Similarly, HPLC analysis of other benzoic acid derivatives has been successfully performed using acetonitrile and water with trifluoroacetic acid (TFA) as a modifier. sigmaaldrich.com For UHPLC applications, these methods are adapted by using columns with smaller particles and optimizing the flow rate to achieve faster analysis times, often under 2-3 minutes, without compromising separation efficiency. sielc.com Detection is typically accomplished using a UV detector, set at a wavelength where the benzene ring of the benzoic acid derivative exhibits strong absorbance.

Table 1: Representative UHPLC Method Parameters for Analysis of this compound

ParameterValue / TypePurpose
Instrumentation UHPLC System with UV/Vis or DAD DetectorProvides high-pressure capability for sub-2 µm columns and sensitive detection.
Column C18 Reversed-Phase (e.g., 50 mm x 2.1 mm, 1.8 µm)Nonpolar stationary phase for retaining the analyte via hydrophobic interactions.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileAcidified aqueous/organic mobile phase for controlling analyte ionization and achieving separation. vu.edu.au
Gradient Isocratic or Gradient (e.g., 30-70% B over 3 min)An isocratic run offers simplicity, while a gradient can improve resolution of multiple components.
Flow Rate 0.4 - 0.6 mL/minOptimized for small particle columns to ensure high efficiency and speed.
Column Temperature 30 - 40 °CMaintains consistent retention times and improves peak symmetry by reducing mobile phase viscosity. sigmaaldrich.com
Detection UV at ~230 nmWavelength for optimal absorbance of the aromatic system in the benzoic acid derivative.
Injection Volume 1 - 5 µLSmall volume appropriate for the sensitivity and narrow bore of UHPLC columns.

Capillary Electrophoresis (CE) for Specialized Separations

Capillary Electrophoresis (CE) offers an alternative and complementary analytical approach to UHPLC for the characterization of this compound. CE separates analytes based on their charge-to-size ratio in an electric field, providing exceptionally high separation efficiency. wikipedia.org For an acidic compound like this compound, Capillary Zone Electrophoresis (CZE) is the most direct mode of CE analysis.

In CZE, a fused-silica capillary is filled with a background electrolyte (BGE), typically a buffer solution. nih.gov When a high voltage is applied, the ionized analyte migrates towards the electrode of opposite charge. As an anion at neutral or basic pH, this compound would migrate against the electroosmotic flow (EOF), which is the bulk flow of liquid towards the cathode. The separation of different components in a sample is achieved due to differences in their electrophoretic mobility. libretexts.org

The pH of the BGE is the most critical parameter in the CZE analysis of this compound. A pH above the pKa of the carboxylic acid group ensures it is fully deprotonated and carries a negative charge, enabling its migration and separation. Borate or phosphate buffers are commonly used for the separation of benzoic acid and its derivatives. nih.govresearchgate.net For enhancing selectivity or separating neutral impurities, Micellar Electrokinetic Chromatography (MECC), a variant of CE, can be employed. MECC adds a surfactant (like sodium dodecyl sulfate, SDS) to the BGE to form micelles, which act as a pseudo-stationary phase to partition analytes, allowing for the separation of both charged and neutral species. researchgate.net

Table 2: Representative Capillary Zone Electrophoresis (CZE) Parameters for Analysis of this compound

ParameterValue / TypePurpose
Instrumentation Capillary Electrophoresis System with DADApplies high voltage across the capillary and provides sensitive on-column detection.
Capillary Fused-Silica (e.g., 50 cm total length, 40 cm effective, 50 µm I.D.)Provides a surface that generates electroosmotic flow and a path for analyte migration.
Background Electrolyte (BGE) 20-50 mM Borate Buffer or Phosphate Buffer (pH 8.5 - 9.5)Maintains a stable pH to ensure the analyte is ionized and controls the electroosmotic flow. researchgate.net
Applied Voltage 15 - 25 kV (Normal Polarity)Driving force for the electrophoretic separation and electroosmotic flow. researchgate.net
Temperature 25 °CEnsures reproducible migration times by controlling buffer viscosity and conductivity. researchgate.net
Injection Hydrodynamic (e.g., 50 mbar for 5 sec)Introduces a small, precise plug of the sample into the capillary.
Detection Direct UV at ~210 nm or ~230 nmOn-capillary detection at a wavelength where the analyte absorbs light. wikipedia.org

Computational Chemistry and Theoretical Studies on 3 Isopropyl 2 Methoxybenzoic Acid

Quantum Chemical Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a standard method for predicting the structural and energetic properties of medium to large-sized molecules with a favorable balance of computational cost and accuracy. orientjchem.org The B3LYP functional, combined with a basis set such as 6-311++G(d,p), is frequently employed for such calculations, providing reliable optimized geometries and electronic energies. orientjchem.orgresearchgate.net

For 3-Isopropyl-2-methoxybenzoic acid, DFT calculations can determine the equilibrium geometry, including key bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. These calculations typically show a slight distortion of the benzene (B151609) ring from perfect planarity due to the presence of the bulky isopropyl and methoxy (B1213986) substituents. orientjchem.org The calculated total energy of the optimized structure is a fundamental output, representing the molecule's stability.

Below is a representative table of optimized geometrical parameters for this compound, as would be predicted from a DFT calculation.

ParameterBond/AtomsPredicted Value
Bond Lengths C(ar)-C(ar)~1.39 - 1.41 Å
C(ar)-C(OOH)~1.49 Å
C=O~1.21 Å
C-OH~1.35 Å
C(ar)-O(Me)~1.36 Å
O-C(H3)~1.43 Å
C(ar)-C(isopropyl)~1.52 Å
Bond Angles C(ar)-C(ar)-C(ar)~118 - 122 °
C(ar)-C-O(H)~115 °
C(ar)-C=O~124 °
C(ar)-O-C(H3)~118 °
Dihedral Angle C(ar)-C(ar)-C-O~0-20° (non-planarity)
Note: These values are illustrative and depend on the specific level of theory and basis set used.

For thermochemical data of high accuracy, more computationally intensive ab initio methods are often required. researchgate.net Composite methods like the Weizmann-1 (W1) or High-Accuracy Extrapolated Ab Initio Thermochemistry (HEAT) protocols are designed to approximate the results of a full configuration interaction calculation with a complete basis set, yielding thermochemical properties with near-chemical accuracy (typically < 1 kcal/mol). researchgate.net

These methods are used to calculate fundamental thermodynamic quantities such as the standard gas-phase enthalpy of formation (ΔfH°), standard entropy (S°), and heat capacities (Cp) at various temperatures. nih.gov The calculations involve several steps, including geometry optimization, vibrational frequency analysis to obtain zero-point vibrational energy (ZPVE), and single-point energy calculations at very high levels of theory with large basis sets. nih.gov

The following table presents the type of high-accuracy thermochemical data that can be obtained for this compound using advanced ab initio methods.

PropertySymbolPredicted ValueUnit
Standard Enthalpy of Formation (gas, 298.15 K)ΔfH°(Value)kJ/mol
Standard Entropy (gas, 298.15 K)(Value)J/(mol·K)
Heat Capacity (gas, 298.15 K)Cp(Value)J/(mol·K)
Note: The specific values require dedicated high-level computational studies.

The acidity of a substituted benzoic acid is highly dependent on the electronic nature of its substituents. libretexts.org The isopropyl group is generally considered a weak electron-donating group through induction, while the methoxy group can donate electrons via resonance but is inductively withdrawing due to the oxygen atom's electronegativity. Their combined influence on the acidity of this compound can be analyzed computationally.

The acidity (expressed as pKa) is determined by the stability of the carboxylate anion formed upon deprotonation. Electron-withdrawing groups stabilize the anion, increasing acidity (lowering pKa), whereas electron-donating groups destabilize it, decreasing acidity (raising pKa). libretexts.org

For this compound, the situation is complicated by the ortho position of the methoxy group. An ortho-methoxy group can form an intramolecular hydrogen bond with the carboxylic acid proton, stabilizing the neutral acid form and thus increasing the pKa (decreasing acidity). researchgate.net However, steric interactions between the ortho substituent and the carboxylic acid group can force the carboxyl group out of the plane of the benzene ring, inhibiting resonance stabilization of the carboxylate anion and also decreasing acidity. researchgate.net DFT calculations of the gas-phase acidity (ΔacidG°) can quantify these competing effects. nih.gov

CompoundSubstituent(s)Typical Experimental pKaPredominant Electronic Effect
Benzoic Acid-H4.20Reference
p-Methoxybenzoic Acidp-OCH₃4.47Resonance (Donating) > Inductive
o-Methoxybenzoic Acido-OCH₃4.09Inductive + Ortho Effect/H-Bonding
p-Isopropylbenzoic Acidp-CH(CH₃)₂~4.3-4.4Inductive (Donating)
This compound o-OCH₃, m-CH(CH₃)₂ (Predicted > 4.2) Combined Donating & Ortho Effects
Note: The predicted pKa for the target compound is an estimation based on substituent principles.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques explore the dynamic behavior of molecules, including their conformational preferences and interactions with their environment.

The presence of rotatable bonds in this compound—specifically the C(ar)-COOH, C(ar)-OCH₃, and C(ar)-CH(CH₃)₂ bonds—gives rise to a complex conformational landscape. Computational methods can map this landscape by systematically rotating these bonds and calculating the corresponding energy, a process known as a potential energy surface (PES) scan. researchgate.net

These scans reveal the lowest energy conformers (global and local minima) and the energy barriers (transition states) that separate them. researchgate.net For this compound, key considerations include:

Rotation of the Carboxylic Acid Group: Steric hindrance from the ortho-methoxy group will create a significant barrier to rotation and favor a conformation where the hydroxyl group is oriented away from the methoxy group, though an intramolecular hydrogen bond may favor the opposite.

Rotation of the Isopropyl Group: The rotation of the isopropyl group will have several low-energy staggered conformations.

Rotation of the Methoxy Group: The orientation of the methyl group relative to the ring is also subject to a rotational barrier.

The results of such an analysis are typically presented as a table of relative energies and rotational barriers.

Rotatable BondConformer DescriptionRelative Energy (kcal/mol)Rotational Barrier (kcal/mol)
C(ar)-COOHPlanar (H-bonded to OCH₃)0.0 (Hypothetical Minimum)~5-8
C(ar)-COOHPlanar (OH pointing away)~1-2~5-8
C(ar)-CH(CH₃)₂Staggered Conformation 10.0 (Local Minimum)~2-4
C(ar)-CH(CH₃)₂Eclipsed Conformation~2-4 (Transition State)~2-4
Note: These values are illustrative examples of what a conformational analysis would yield.

In condensed phases, molecules of this compound interact with each other and with solvent molecules. A primary intermolecular interaction for carboxylic acids is the formation of a stable hydrogen-bonded dimer. Computational studies can model this dimer and calculate the binding energy, which is typically in the range of -10 to -15 kcal/mol.

Solvation effects dramatically influence molecular conformation and reactivity. rsc.org These effects can be modeled computationally using either implicit solvent models (where the solvent is treated as a continuous medium) or explicit solvent models (where individual solvent molecules are included in the calculation). researchgate.net Explicit models, often used in molecular dynamics (MD) simulations or cluster calculations, allow for a detailed analysis of specific solute-solvent interactions, such as hydrogen bonding between the carboxylic acid and protic solvents like water or methanol (B129727). rsc.orgelsevierpure.com For this compound, simulations can reveal the structure of the first solvation shell and how solvent molecules arrange themselves around the hydrophobic isopropyl group and the more polar methoxy and carboxylic acid functions. researchgate.net

Molecular Dynamics Simulations for Conformational Dynamics and Ligand-Receptor Interactions

Molecular dynamics (MD) simulations provide a powerful lens through which the dynamic nature of this compound can be explored at an atomic level. This computational method calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion, offering deep insights into both the conformational landscape of the molecule and its potential binding mechanisms with biological targets.

Conformational Dynamics: The presence of the flexible isopropyl and methoxy groups, in addition to the rotatable bond of the carboxylic acid group, endows this compound with significant conformational freedom. MD simulations can map out the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them. Understanding the preferred conformations is crucial, as the three-dimensional shape of a molecule dictates its intermolecular interactions and, consequently, its physical and biological properties. For instance, studies on other substituted benzoic acids have shown that the orientation of the carboxylic acid group relative to the benzene ring and other substituents can significantly influence properties such as crystal packing and self-association in solution. nih.govmedchemexpress.commedchemexpress.com In the case of this compound, MD simulations could reveal the likelihood of intramolecular hydrogen bonding between the carboxylic proton and the methoxy oxygen, a feature known to affect acidity and receptor binding in similar molecules.

Ligand-Receptor Interactions: A primary application of MD simulations in pharmaceutical research is to model the interaction between a small molecule (a ligand) and a biological receptor, such as a protein or enzyme. nist.gov While specific receptor targets for this compound are not detailed here, the general methodology of using MD to study its binding mechanisms is well-established.

The process would typically involve:

Docking: Initially, the most stable conformation of this compound, or a library of its low-energy conformers, would be computationally "docked" into the binding site of a target receptor. This provides a static snapshot of a plausible binding pose.

System Setup: The resulting ligand-receptor complex is then placed in a simulation box filled with solvent molecules (typically water) and ions to mimic physiological conditions.

Simulation Run: The MD simulation is then run for a duration of nanoseconds to microseconds. Throughout the simulation, the movements of the ligand within the binding site, the conformational changes in both the ligand and the receptor, and the interactions with surrounding water molecules are tracked.

Analysis of the simulation trajectory can reveal key details about the binding mechanism, such as:

Key Interacting Residues: Identifying which amino acid residues in the receptor form stable hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the ligand.

Binding Free Energy Calculations: Methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to the MD trajectory to estimate the binding affinity.

Water Dynamics: Understanding the role of water molecules in mediating or disrupting the ligand-receptor interaction.

By elucidating these dynamic interactions, MD simulations can explain the molecular basis of a compound's activity and guide the design of new derivatives with improved binding affinity and selectivity.

Development of Predictive Models

Predictive modeling, particularly through Quantitative Structure-Property Relationship (QSPR) studies, offers a rational, computer-driven approach to estimate the physicochemical properties of molecules, thereby accelerating the material design and drug development process.

QSPR models are mathematical equations that correlate the structural or property-based descriptors of a set of molecules with a particular physicochemical property. foodb.ca For this compound, QSPR models could be developed to predict key parameters like aqueous solubility and acidity (pKa) without the need for initial experimental synthesis and measurement.

Methodology: A typical QSPR study involves several steps:

Dataset Collection: A dataset of structurally diverse but related molecules with reliable experimental data for the property of interest (e.g., solubility) is compiled. For instance, a dataset could comprise various substituted benzoic acids.

Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated. These descriptors can be constitutional (e.g., molecular weight, atom counts), topological (e.g., branching indices), geometric (e.g., molecular surface area), or quantum-chemical (e.g., dipole moment, orbital energies).

Model Building and Validation: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms (e.g., artificial neural networks), are used to build a mathematical model that links a subset of the calculated descriptors to the experimental property. The predictive power of the model is then rigorously validated using internal (e.g., cross-validation) and external (i.e., a set of molecules not used in model training) validation techniques.

Application to this compound:

Solubility Prediction: Aqueous solubility is a critical parameter influencing a compound's behavior in various applications. A QSPR model for the solubility of substituted benzoic acids would likely incorporate descriptors related to hydrophobicity (like the octanol-water partition coefficient, logP), size (like molecular volume or surface area), and hydrogen bonding capacity. The predicted XlogP for this compound is 2.5, suggesting moderate lipophilicity. uni.lu A QSPR model could refine a solubility prediction based on this and other structural features.

Acidity (pKa) Prediction: The acidity of the carboxylic acid group is fundamental to its chemical reactivity and behavior in biological systems. The pKa is heavily influenced by the electronic effects of the substituents on the benzene ring. The isopropyl group is a weak electron-donating group, while the methoxy group can be either electron-donating (by resonance) or weakly electron-withdrawing (by induction). A QSPR model for pKa would typically use electronic descriptors, such as Hammett constants or calculated atomic charges, to quantify these effects and predict the resulting acidity.

The following interactive table illustrates the type of data that would be used to build and then apply a QSPR model. Note that while experimental data for closely related compounds are available, specific, peer-reviewed experimental values for this compound are not readily found in the literature, highlighting the utility of such predictive models.

Table 1: Physicochemical Parameters for Benzoic Acid Derivatives (Illustrative for QSPR)

Compound NameMolecular FormulaExperimental Water Solubility (mg/L)Experimental pKaPredicted XlogP
Benzoic AcidC₇H₆O₂3440 (at 25°C)4.201.87
2-Methoxybenzoic AcidC₈H₈O₃5443.79 (at 30°C) chemicalbook.com4.08 chemicalbook.com1.76
3-Methoxybenzoic AcidC₈H₈O₃2000 (at 25°C) chemicalbook.com4.10 chemicalbook.com1.61
This compound C₁₁H₁₄O₃ (QSPR Predicted) (QSPR Predicted) 2.5 uni.lu

This table is for illustrative purposes. QSPR models would be built using a larger dataset of such compounds to predict the values for this compound.

By leveraging QSPR, researchers can prioritize the synthesis of compounds with desirable properties, saving significant time and resources in the research and development pipeline.

Derivatization Strategies for Analytical Enhancement and Synthetic Pathways

Analytical Derivatization for Chromatographic and Spectroscopic Methods

For the successful analysis of 3-Isopropyl-2-methoxybenzoic acid using techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC), derivatization is often necessary to increase volatility, improve thermal stability, and enhance detector response.

Silylation Protocols for GC Analysis (e.g., TMS, TBDMS)

Silylation is a widely used derivatization method for GC analysis where an active hydrogen in the carboxylic acid group is replaced by an alkylsilyl group, typically trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS). gcms.cznih.gov This process renders the compound more volatile, less polar, and more thermally stable, making it suitable for GC analysis. gcms.cz

Common silylating reagents include N,O-Bis(trimethylsilyl)acetamide (BSA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS) to increase reactivity. gcms.cztcichemicals.com The reaction involves the nucleophilic attack of the carboxyl group on the silicon atom of the silylating agent. gcms.cz The resulting trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) derivatives of this compound can be readily analyzed by GC-Mass Spectrometry (GC-MS). nih.govresearchgate.net While silylation is a robust technique, the formation of artifacts or by-products can sometimes lead to multiple peaks for a single compound, necessitating careful optimization of reaction conditions. nih.gov

Table 1: Common Silylating Agents for Carboxylic Acids

ReagentAbbreviationCommon Applications
N,O-Bis(trimethylsilyl)acetamideBSAAmino acids, amides, phenols, carboxylic acids
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAGeneral silylation, often used with TMCS
TrimethylchlorosilaneTMCSCatalyst to enhance reactivity of other silylating agents
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamideMTBSTFAForms stable TBDMS derivatives

Alkylation and Esterification Techniques (e.g., Methyl Esters, Alkyl Chloroformates)

Alkylation and esterification are fundamental derivatization techniques for carboxylic acids like this compound. These methods increase the volatility of the analyte for GC analysis.

Methyl Ester Formation: The conversion of the carboxylic acid to its corresponding methyl ester is a common strategy. wordpress.com This can be achieved using reagents like diazomethane (B1218177) or trimethylsilyldiazomethane. wordpress.com Diazomethane reacts quickly and efficiently to form methyl esters with minimal by-products. wordpress.com Trimethylsilyldiazomethane is a safer alternative, though it reacts more slowly. wordpress.com Another approach is the Fischer esterification, where the carboxylic acid is heated with an alcohol (e.g., methanol) in the presence of an acid catalyst like sulfuric acid. masterorganicchemistry.comresearchgate.net

Alkyl Chloroformate Derivatization: Alkyl chloroformates, such as methyl chloroformate and ethyl chloroformate, are versatile reagents for the esterification of carboxylic acids. nih.govresearchgate.net This reaction can be performed rapidly in aqueous media, forming a mixed carboxylic-carbonic acid anhydride (B1165640) intermediate that then reacts with an alcohol to yield the final ester. researchgate.netacs.org This method is advantageous for its speed and applicability to a wide range of polar compounds. researchgate.net

Table 2: Comparison of Esterification Techniques

TechniqueReagent(s)AdvantagesDisadvantages
Diazomethane DerivatizationDiazomethaneFast, high yield, minimal side reactionsExplosive and toxic
Fischer EsterificationAlcohol, Acid CatalystUses common reagentsEquilibrium reaction, may require removal of water
Alkyl Chloroformate DerivatizationAlkyl Chloroformate, Alcohol, Pyridine (B92270)Fast, can be done in aqueous mediaReagent can be moisture sensitive

Formation of Cyclic Derivatives (e.g., Boronates, Silylene Derivatives)

The formation of cyclic derivatives is another strategy to enhance the analyzability of certain carboxylic acids, particularly those with adjacent functional groups. While not as common for this compound itself, these methods are relevant for related compounds.

For diols or compounds with appropriately positioned hydroxyl and carboxyl groups, boronate esters can be formed by reaction with a boronic acid. This can improve chromatographic behavior. Similarly, silylene derivatives can be formed using bifunctional silylating agents, creating a cyclic silyl (B83357) ester. These approaches are generally more specific to molecules with particular structural features that facilitate cyclization.

Fluorescent Derivatization for Enhanced HPLC Detection

To improve the sensitivity of detection in High-Performance Liquid Chromatography (HPLC), especially when the analyte has weak UV absorbance, fluorescent derivatization is employed. researchgate.netresearchgate.net This involves reacting the carboxylic acid group of this compound with a fluorescent labeling reagent.

A variety of reagents are available for this purpose, including coumarin (B35378) analogues, anthracenes, and other fluorophores. nih.govresearchgate.net For instance, 9-chloromethyl anthracene (B1667546) reacts with carboxylic acids to form highly fluorescent esters. oup.com The derivatization reaction is typically carried out pre-column. nih.gov The choice of reagent depends on the desired excitation and emission wavelengths, as well as the reaction conditions. rsc.orgchromforum.org This technique can significantly lower the detection limits, allowing for the analysis of trace amounts of the acid. researchgate.net 9-Fluorenylmethyl chloroformate (FMOC-Cl) has also been reported for the derivatization of carboxylic acids for fluorescent detection. nih.gov

Table 3: Examples of Fluorescent Derivatization Reagents for Carboxylic Acids

ReagentExcitation Wavelength (nm)Emission Wavelength (nm)Reference
9-Chloromethyl anthracene365410 oup.com
9-Fluorenylmethyl chloroformate (FMOC-Cl)265315 nih.gov
4-(Aminosulfonyl)-7-(3-aminopyrrolidin-l-yl)-2,1,3-benzoxadiazole (ABD-APy)470585 rsc.org

Advanced Derivatization Techniques for Enhanced Selectivity and Sensitivity

Beyond traditional chromatographic methods, specialized derivatization strategies have been developed for more advanced analytical platforms like mass spectrometry and capillary electrophoresis.

Charge-Switch Derivatization for Mass Spectrometry Analysis (e.g., Sulfonic Ester Formation)

Charge-switch derivatization is a powerful technique used to enhance the detection of carboxylic acids in liquid chromatography-mass spectrometry (LC-MS). researchgate.net This method involves tagging the analyte with a reagent that introduces a permanent positive or negative charge, thereby improving ionization efficiency in the mass spectrometer. researchgate.netacs.org

For example, reagents like N-(4-aminomethylphenyl)pyridinium (AMPP) can be used to convert fatty acids into fixed-charge derivatives, significantly enhancing their detection. nih.gov Another approach involves the formation of sulfonic esters. By reacting the carboxylic acid with a reagent containing a sulfonic acid group, a strong, permanently ionized derivative is created. nih.gov This leads to improved sensitivity and more predictable fragmentation patterns in tandem mass spectrometry (MS/MS), facilitating quantitative analysis. nih.gov

In-Capillary Derivatization for Capillary Electrophoresis

Capillary electrophoresis (CE) is a high-resolution separation technique, but it can suffer from poor sensitivity with optical detection. nih.gov Derivatization can overcome this limitation. In-capillary derivatization is a particularly elegant approach where the derivatization reaction occurs directly within the capillary during the analysis. nih.gov

This technique minimizes sample handling and potential for sample loss. mdpi.com For the analysis of carboxylic acids, a derivatizing agent can be included in the background electrolyte or injected as a separate plug. jfda-online.com For instance, a method for analyzing benzoate (B1203000) derivatives in soy sauce utilized an in-capillary microextraction and separation procedure. jfda-online.com This approach can be coupled with sensitive detection methods like laser-induced fluorescence to achieve very low detection limits. documentsdelivered.com A novel derivatization strategy for carboxylic acid-containing metabolites using trimethylmethaneaminophenacetyl bromide (TmAmPBr) has been developed for CE-MS analysis, providing derivatives with a permanent positive charge for enhanced ionization efficiency. nih.gov

Synthetic Derivatization Approaches for this compound

The chemical modification of this compound into more reactive or functionally diverse derivatives is a key strategy for its application in analytical enhancement and broader synthetic chemistry. Derivatization facilitates the creation of various functional groups, enabling the synthesis of a wide array of compounds, including esters and amides, which may serve as intermediates for pharmaceuticals, agrochemicals, and other specialized materials.

Preparation of Acid Chlorides as Reactive Intermediates

The conversion of carboxylic acids into acid chlorides is a fundamental transformation in organic synthesis, as it significantly enhances the reactivity of the carboxyl group. The resulting acyl chloride is a highly versatile intermediate that can readily undergo nucleophilic acyl substitution. For this compound, the corresponding acid chloride, 3-isopropyl-2-methoxybenzoyl chloride, serves as a pivotal precursor for various derivatives.

A common and effective method for this transformation is the reaction of the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction with thionyl chloride is frequently employed due to its efficiency and the convenient removal of byproducts (sulfur dioxide and hydrogen chloride), which are gaseous.

A general procedure involves treating this compound with an excess of thionyl chloride, sometimes in an inert solvent like toluene (B28343) or dichloromethane, and heating the mixture under reflux. A patent for a structurally similar compound, 2-methyl-3-methoxybenzoyl chloride, utilizes bis(trichloromethyl)carbonate (triphosgene) in the presence of a catalyst to achieve this conversion from the corresponding Grignard reagent, highlighting an alternative pathway. google.com Another related preparation, the synthesis of p-methoxybenzoyl chloride, is achieved by heating p-anisic acid with thionyl chloride at 70°C for several hours. operachem.com After the reaction is complete, the excess thionyl chloride is typically removed by distillation, often under reduced pressure, to yield the crude acid chloride, which can be purified further or used directly in subsequent steps.

The enhanced electrophilicity of the carbonyl carbon in 3-isopropyl-2-methoxybenzoyl chloride makes it an excellent substrate for reactions with a wide range of nucleophiles.

Conversion to Esters, Amides, and Other Functionalized Derivatives

The activated nature of 3-isopropyl-2-methoxybenzoyl chloride, or the direct activation of the parent acid, allows for its conversion into a variety of other functionalized molecules, most notably esters and amides.

Ester Formation: Esters of this compound can be synthesized through several established methods. One of the most direct routes is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). operachem.com This is a reversible reaction, and to drive the equilibrium towards the ester product, the alcohol is often used in excess as the solvent, or the water formed during the reaction is removed, for instance, by azeotropic distillation using a Dean-Stark apparatus. operachem.comtcu.edu

Alternatively, and often more efficiently, esters can be prepared from the highly reactive 3-isopropyl-2-methoxybenzoyl chloride. The acid chloride readily reacts with primary and secondary alcohols at room temperature or with gentle heating. This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This method is generally faster and not reversible, often leading to higher yields compared to direct esterification. Studies on the esterification of other benzoic acids have demonstrated the versatility of these approaches for creating a wide range of ester derivatives. iajpr.comgoogle.comacs.org

Amide Formation: Amide synthesis is a critical reaction in medicinal and materials chemistry. nih.gov this compound can be converted into amides through several pathways. The most conventional method involves the reaction of the pre-formed 3-isopropyl-2-methoxybenzoyl chloride with a primary or secondary amine. This reaction is typically rapid and high-yielding, driven by the high reactivity of the acid chloride. As with esterification from the acid chloride, a base is usually added to scavenge the HCl produced.

Direct amidation of the carboxylic acid without prior conversion to the acid chloride is also possible using various coupling agents. These reagents activate the carboxylic acid in situ, facilitating the attack by the amine. Modern coupling agents like B(OCH₂CF₃)₃ have been shown to be effective for the direct amidation of a wide variety of carboxylic acids with a broad range of amines, often under mild conditions. nih.govacs.org The general procedure involves stirring the carboxylic acid, an amine, and the coupling agent in a suitable solvent like acetonitrile (B52724) at elevated temperatures. nih.govacs.org Other coupling systems, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of an additive like N-hydroxysuccinimide (HOSu), are also widely used for this purpose. google.com Furthermore, esters can be directly converted to amides by reacting them with sodium amidoboranes, a method that is rapid, chemoselective, and proceeds at room temperature without the need for catalysts. nih.gov

These derivatization strategies transform this compound into a versatile platform for generating a diverse library of compounds with tailored properties for various scientific and industrial applications.

Advanced Applications of 3 Isopropyl 2 Methoxybenzoic Acid in Organic Synthesis

Role as a Key Building Block in Complex Molecule Construction

The unique substitution pattern of 3-isopropyl-2-methoxybenzoic acid makes it a strategic building block for creating intricate molecular structures. The interplay between the bulky isopropyl group and the adjacent methoxy (B1213986) group can direct reaction pathways, a phenomenon sometimes referred to as a "buttressing effect." This effect can influence the conformation of the molecule, forcing nearby functional groups into specific orientations that favor certain intramolecular reactions. The carboxylic acid moiety provides a reactive handle for a wide range of chemical modifications, including amide bond formation and other coupling reactions, further enhancing its utility as a foundational component in multi-step syntheses.

Research has demonstrated the role of this compound as a precursor in the synthesis of heterocyclic compounds, such as dihydrobenzofurans. In one documented pathway, the benzoic acid is converted through a series of steps into a diphenyldiazomethane derivative. lookchem.com The steric hindrance from the 3-isopropyl group influences the subsequent reactions of the carbene generated from this diazomethane (B1218177). lookchem.com

Photolytic decomposition of the carbene precursor leads to an intramolecular C-H insertion reaction. The bulky isopropyl group effectively blocks the reactive carbene center from interacting with solvent molecules, thereby promoting an intramolecular reaction with the methoxy group's C-H bonds. This controlled reaction results in the formation of a five-membered heterocyclic ring, yielding a 3-phenyl-2,3-dihydrobenzofuran derivative. lookchem.com This synthetic strategy highlights how the inherent structure of this compound can be exploited to construct specific heterocyclic frameworks.

Precursor Key Intermediate Reaction Type Product
This compound3-Isopropyl-2-methoxydiphenyldiazomethaneIntramolecular C-H Insertion3-Phenyl-2,3-dihydrobenzofuran derivative

This table summarizes the transformation of this compound into a dihydrobenzofuran heterocyclic system.

The structural motif of this compound is relevant to the synthesis of molecules with potential pharmaceutical applications. A closely related analog, 5-chloro-3-isopropyl-2-methoxybenzoic acid, serves as a key intermediate in the creation of novel compounds designed as mitochondrial uncouplers for the potential treatment of metabolic diseases and cancer.

In a documented synthesis, the carboxylic acid group of 5-chloro-3-isopropyl-2-methoxybenzoic acid is activated and coupled with a substituted aminobenzothiazole, specifically 6-(trifluoromethyl)benzo[d]thiazol-2-amine. This reaction forms an amide linkage, connecting the benzoic acid-derived fragment to the benzothiazole (B30560) heterocyclic system. The resulting complex molecule is investigated for its ability to modulate mitochondrial activity, which is a target for therapeutic intervention in various diseases. This application underscores the value of the substituted 2-methoxybenzoic acid core structure in generating intermediates for the development of new therapeutic agents.

Reactant 1 Reactant 2 Coupling Reagents Product Class Potential Application
5-Chloro-3-isopropyl-2-methoxybenzoic acid6-(Trifluoromethyl)benzo[d]thiazol-2-amineHBTU, DIPEABenzothiazole derivativeMitochondrial uncouplers for metabolic diseases/cancer

This table details the use of a this compound derivative in the synthesis of a pharmaceutical intermediate.

Utilization in the Development of Catalytic Systems

There is no publicly available research or documented evidence to support the use of this compound as a precursor for the development of hypervalent iodine reagents or organocatalysts.

Future Research Directions and Unexplored Avenues

Emerging Synthetic Methodologies for Benzoic Acid Derivatives

While classical methods for synthesizing benzoic acid derivatives are well-established, future research on 3-Isopropyl-2-methoxybenzoic acid would benefit from the adoption of novel, more sustainable, and efficient synthetic strategies. The focus should be on methodologies that offer high regioselectivity, functional group tolerance, and improved atom economy.

One promising avenue is the use of carbon dioxide (CO₂) as a C1 feedstock. Recent advancements have demonstrated the electrochemical reduction of CO₂ to carbon monoxide (CO), which can then be used in situ for the hydroxycarbonylation of aryl halides. Applying this to an appropriate precursor, such as 2-iodo-1-isopropyl-3-methoxybenzene, could provide a greener route to this compound, avoiding the handling of toxic CO gas.

Palladium-catalyzed cross-coupling reactions also continue to evolve. Research into highly regioselective palladium-catalyzed condensation of terminal acetylenes with diiodobenzoic acids has shown a path to creating disymmetric bis(ethynyl) benzoic acid derivatives. researchgate.net Exploring analogous palladium-catalyzed C-H activation and carboxylation techniques could provide direct and efficient pathways to this compound from simpler aromatic precursors, minimizing the need for pre-functionalized starting materials.

Furthermore, photocatalytic oxidation of toluene (B28343) derivatives using a combination of a hydrogen atom transfer (HAT) reagent and reactive oxygen species (ROS) has emerged as a powerful method for synthesizing benzoic acids under mild conditions. researcher.life Investigating the application of this methodology to 1-isopropyl-2-methoxy-3-methylbenzene could represent a novel and efficient synthetic route.

Table 1: Comparison of Traditional and Emerging Synthesis Methods

Method Precursor Example for this compound Advantages of Emerging Method
Grignard Carboxylation 1-bromo-3-isopropyl-2-methoxybenzene Requires anhydrous, cryogenic conditions; low functional group tolerance.
Electrochemical CO₂ Reduction 2-iodo-1-isopropyl-3-methoxybenzene Utilizes sustainable CO₂ feedstock, avoids hazardous CO gas, high yields at room temperature.
Oxidation of a Methyl Group 1-isopropyl-2-methoxy-3-methylbenzene Often requires harsh oxidizing agents.

Advanced Spectroscopic Techniques for Elucidating Dynamic Processes

The solution-state behavior of this compound, particularly its self-association and interaction with its environment, is governed by a subtle interplay of hydrogen bonding, steric hindrance from the isopropyl group, and electronic effects from the methoxy (B1213986) group. Advanced spectroscopic techniques are essential for a detailed understanding of these dynamic processes.

Future studies should employ a combination of Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy to investigate its speciation in various solvents. bohrium.comucl.ac.uk Concentration-dependent ¹H and ¹³C NMR studies can reveal information about the formation of hydrogen-bonded dimers versus solvent-solute interactions. ucl.ac.uk For instance, in apolar solvents, the formation of classic carboxylic acid dimers is expected, whereas in solvents with high hydrogen bond acceptor propensity, interaction with the solvent may dominate. ucl.ac.uk

Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), could provide definitive evidence for the through-space proximity of the isopropyl and methoxy groups, confirming conformational preferences. In addition, high-resolution mass spectrometry (HRMS) can be used to identify positional isomers by exploiting gas-phase neighboring group participation effects, a technique that could differentiate this compound from its isomers through characteristic fragmentation patterns like water or alcohol loss. nih.gov

Raman spectroscopy, particularly under varying pressure, offers another avenue to probe the non-bonded interactions influenced by the functional groups. bohrium.com Such studies could reveal subtle phase transitions or changes in intermolecular bonding that are not observable under ambient conditions.

Integration of Computational and Experimental Approaches for Mechanistic Insights

To move beyond static characterization and understand the reactivity and transformation of this compound, a synergistic approach combining computational modeling and experimental validation is indispensable. This integrated strategy is crucial for elucidating complex reaction mechanisms.

Density Functional Theory (DFT) calculations can be employed to model transition states and reaction pathways. acs.orgnih.gov For example, when studying derivatization reactions at the carboxylic acid site, DFT can predict the activation energies for different proposed mechanisms, guiding experimental design. nih.gov This approach has been successfully used to understand the role of organocatalysts in cycloaddition reactions and the regioselectivity in acylation reactions. acs.orgnih.gov

Experimentally, kinetic studies, isotope labeling, and the analysis of reaction intermediates can provide data to validate or refine computational models. researchgate.net For instance, in studying the esterification of this compound, one could use ¹⁸O-labeled alcohol and track the isotope's position in the products and byproducts to confirm the reaction mechanism. The combination of molecular dynamics (MD) simulations with spectroscopic data can also provide a detailed picture of the solvation and self-association behavior that precedes and influences crystallization processes. ucl.ac.ukmdpi.com

Novel Derivatization Strategies for Enhanced Analytical Sensitivity

The accurate and sensitive detection of this compound in complex mixtures, whether for reaction monitoring or as a potential biomarker, often requires derivatization to enhance its analytical properties. Future research should focus on developing novel derivatization strategies tailored for modern analytical techniques like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).

A promising approach is the use of charge-switching derivatization agents. For example, a recently developed method utilizes 3-(chlorosulfonyl)benzoic acid to derivatize molecules containing hydroxyl groups. nih.govacs.org This reagent introduces a sulfonic acid group, allowing for highly sensitive detection in the negative ion mode of mass spectrometry, which can significantly reduce matrix effects and improve ionization efficiency. nih.govacs.org Exploring analogous reagents that react specifically with the carboxylic acid moiety of this compound could lead to substantial improvements in detection limits.

Table 2: Potential Derivatization Reagents for Enhanced Analysis

Reagent Class Example Reagent Target Functional Group Analytical Advantage
Sulfonyl Chlorides 3-(Chlorosulfonyl)benzoic acid Hydroxyl (if present on a derivative) or adaptable for carboxyl Charge-switch to negative ion mode, high stability, improved ionization. nih.govacs.org
Carbodiimides N,N'-Dicyclohexylcarbodiimide (DCC) Carboxylic Acid Forms amides or esters with fluorescent/chromophoric amines/alcohols for UV or fluorescence detection. researchgate.net

Potential Applications as a Platform Molecule in Materials Science and Medicinal Chemistry Research

The true potential of this compound lies in its utility as a versatile building block, or "platform molecule," for the synthesis of more complex structures in materials science and medicinal chemistry. The research focus here is on its chemical utility as a synthetic intermediate, not its inherent biological activity.

In materials science, benzoic acid derivatives serve as essential ligands in the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. nih.gov The specific steric and electronic profile of this compound—with its bulky isopropyl group and electron-donating methoxy group—could be exploited to direct the assembly of novel porous materials with unique topologies and properties. The isopropyl group could act as a bulky "strut," influencing pore size and shape, while the methoxy group could fine-tune the electronic environment of the metal centers. Perfluoroalkylated derivatives of benzoic acid have also been explored as supramolecular gelators for applications in environmental remediation, suggesting another potential avenue for derivatized forms of this compound. researcher.life

In medicinal chemistry, the benzoic acid scaffold is a cornerstone for the synthesis of a vast array of molecules. acs.orgresearchgate.netnih.gov this compound can serve as a key intermediate. Its carboxylic acid group provides a handle for amide bond formation, a ubiquitous linkage in drug molecules. The methoxy and isopropyl substituents on the aromatic ring can be used to control the molecule's conformation and lipophilicity, which are critical parameters in structure-activity relationship (SAR) studies. For instance, it could be a precursor for novel VLA-4 antagonists or other complex bioactive compounds where precise substitution patterns are required. nih.gov

Q & A

Q. What are common synthetic routes for 3-Isopropyl-2-methoxybenzoic acid in academic settings?

A two-step process involving Friedel-Crafts alkylation or electrophilic substitution can introduce the isopropyl group to a benzoic acid backbone, followed by methoxylation via O-methylation of a hydroxyl precursor. For example, alkylation with isopropyl halides under Lewis acid catalysis (e.g., AlCl₃) and subsequent methoxy group introduction using methyl iodide or dimethyl sulfate in alkaline conditions are standard methods. Reaction optimization should consider steric hindrance from the isopropyl group, which may necessitate elevated temperatures or prolonged reaction times .

Q. Which purification techniques are effective for isolating this compound?

Solid-phase extraction (SPE) with C18 cartridges or silica gel chromatography is recommended for crude product purification. Thin-layer chromatography (TLC) using ethyl acetate/hexane (1:3) can monitor reaction progress. Recrystallization from ethanol/water mixtures improves purity, with melting point analysis (e.g., 130–135°C) serving as a preliminary purity check .

Q. How should researchers characterize this compound structurally?

Combine spectroscopic methods:

  • NMR : Analyze aromatic proton splitting patterns (e.g., methoxy singlet at δ 3.8–4.0 ppm, isopropyl doublet at δ 1.2–1.4 ppm).
  • FT-IR : Confirm carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (C₁₁H₁₄O₃: theoretical [M+H]⁺ = 195.1022). Cross-validate with NIST reference data for analogous compounds .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in multi-step syntheses?

Use design of experiments (DoE) to test variables:

  • Catalyst loading : Optimize AlCl₃ (5–10 mol%) for Friedel-Crafts alkylation.
  • Solvent polarity : Toluene or dichloromethane enhances electrophilic substitution.
  • Temperature : Methoxylation proceeds efficiently at 60–80°C. Monitor intermediates via LC-MS to identify bottlenecks (e.g., incomplete alkylation) .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Discrepancies (e.g., unexpected NMR shifts) may arise from impurities or tautomerism. Perform:

  • 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to confirm connectivity.
  • HPLC-PDA : Detect impurities >0.1% using a C18 column (λ = 254 nm). Compare results with computational predictions (e.g., ChemDraw simulations) and NIST reference spectra .

Q. What computational tools predict the reactivity of this compound in novel reactions?

Density functional theory (DFT) calculations (e.g., Gaussian 16) model electron density distributions to predict regioselectivity. Molecular docking studies assess interactions with biological targets (e.g., enzymes), guided by hydrogen bond donor/acceptor counts (e.g., 2 donors, 3 acceptors as per computational descriptors) .

Q. How should impurities in this compound be identified and quantified?

Use hyphenated techniques:

  • GC-MS : Detect volatile byproducts (e.g., unreacted alkyl halides).
  • LC-TOF/MS : Identify non-volatile impurities (e.g., methyl ester derivatives). Quantify via external calibration curves, ensuring detection limits align with ICH guidelines (<0.1% w/w) .

Q. What safety protocols are critical for handling this compound?

Follow SDS guidelines:

  • PPE : Nitrile gloves (tested to EN 374), lab coat, and goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation.
  • Waste disposal : Neutralize acidic waste with sodium bicarbonate before transferring to hazardous waste containers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.